

Application Notes and Protocols for the Synthesis of Nylon-12 from Cyclododecanone

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Compound of Interest

Compound Name: Cyclododecanone

Cat. No.: B146445

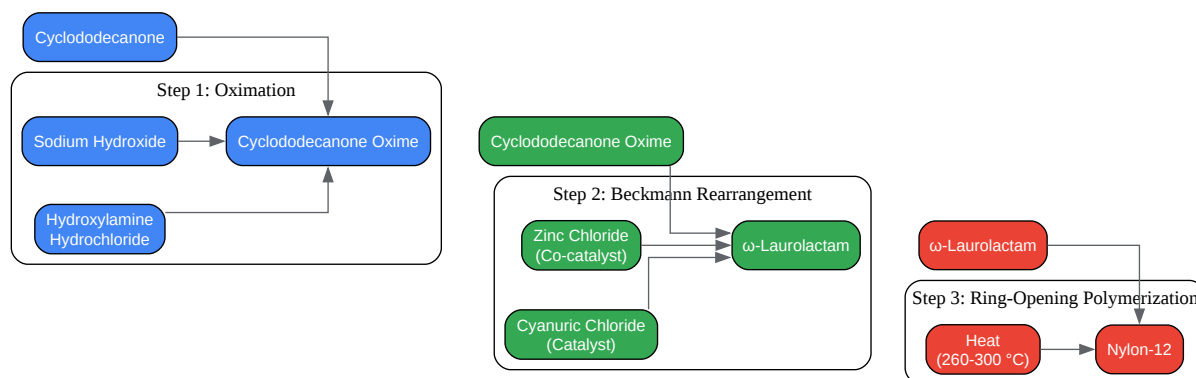
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These application notes provide a detailed overview and experimental protocols for the synthesis of Nylon-12, a high-performance polymer, using **cyclododecanone** as a precursor. The synthesis is a three-step process involving the formation of **cyclododecanone** oxime, its Beckmann rearrangement to ω -laurolactam, and the subsequent ring-opening polymerization of ω -laurolactam to yield Nylon-12.

Synthesis Pathway Overview

The overall synthetic route from **cyclododecanone** to Nylon-12 is a well-established industrial process.^[1] It begins with the oximation of **cyclododecanone**, followed by a catalytic Beckmann rearrangement to form the monomer, ω -laurolactam.^{[2][3]} The final step is the ring-opening polymerization of this monomer to produce the polyamide, Nylon-12.^[4]



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Caption: Experimental workflow for Nylon-12 synthesis.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the Nylon-12 synthesis process.

Step	Reaction	Reactants	Catalyst /Reagents	Temperature (°C)	Time	Yield (%)	Reference
1	Oximation	Cyclododecanone, Hydroxylamine Hydrochloride	Sodium Hydroxide	100 (Reflux)	-	95	[2]
2	Beckmann Rearrangement	Cyclododecanone Oxime	Cyanuric Chloride, Zinc Chloride	82 (Reflux)	60 min	90	[2]
3	Ring-Opening Polymerization	ω -Lauro lactam	-	260-300	-	Nearly Quantitative	[4][5]

Experimental Protocols

Step 1: Synthesis of Cyclododecanone Oxime

This protocol details the conversion of **cyclododecanone** to its oxime derivative.

Materials:

- **Cyclododecanone**
- 95% Ethanol
- Hydroxylamine hydrochloride
- 10% (w/w) aqueous Sodium Hydroxide solution
- Deionized water

- Round bottom flask
- Reflux condenser
- Heating mantle
- Buchner funnel
- Filter paper
- Ice/water bath

Procedure:

- In a round bottom flask, dissolve 1.5 g of **cyclododecanone** in approximately 8 mL of 95% ethanol.[\[2\]](#)
- Add 0.6 g of hydroxylamine hydrochloride and 25 mL of deionized water to the flask.[\[2\]](#)
- Add 15 mL of a 10% by weight aqueous solution of NaOH.[\[2\]](#)
- Attach a reflux condenser and heat the solution to reflux (100 °C) using a heating mantle.[\[2\]](#)
- After the reaction is complete, chill the mixture in an ice/water bath to induce crystallization of the oxime product.[\[2\]](#)
- Recover the recrystallized **cyclododecanone** oxime via filtration using a Buchner funnel.[\[2\]](#)
- Allow the crystals to dry on filter paper and determine the mass to calculate the yield.[\[2\]](#) The expected melting point of the product is 132–133 °C.[\[2\]](#)

Step 2: Beckmann Rearrangement to ω -Lauiolactam

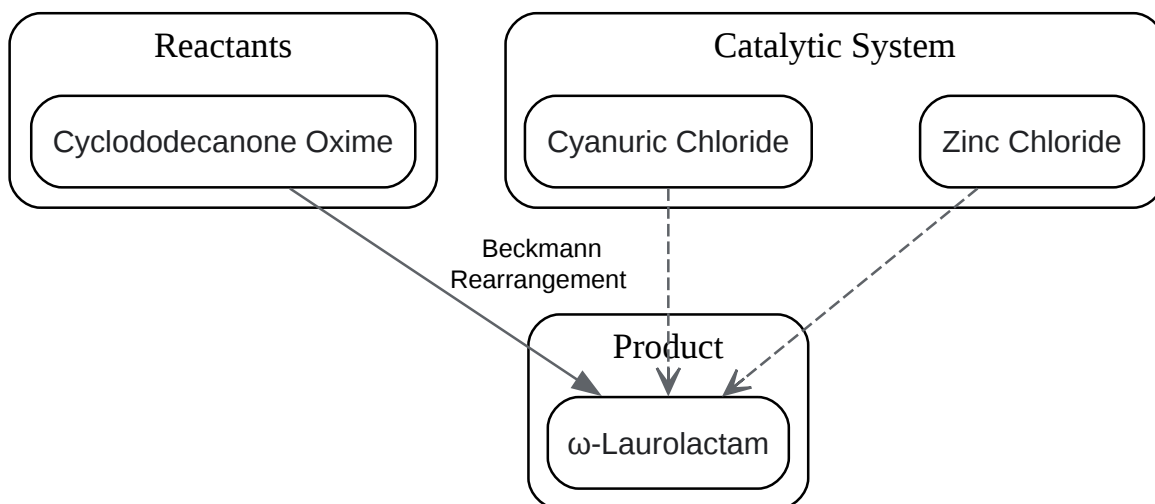
This protocol describes the catalytic Beckmann rearrangement of **cyclododecanone** oxime to ω -lauiolactam. This rearrangement can be effectively catalyzed by a combination of cyanuric chloride and zinc chloride.[\[3\]](#)

Materials:

- **Cyclododecanone** Oxime (from Step 1)
- Acetonitrile
- Cyanuric chloride
- Anhydrous zinc chloride
- Round bottom flask
- Reflux condenser
- Heating mantle

Procedure:

- To a round bottom flask, add the recrystallized **cyclododecanone** oxime.[2]
- Prepare a solution of 8.0 mg of cyanuric chloride and 11.5 mg of anhydrous zinc chloride in 12 mL of acetonitrile.[2]
- Add the acetonitrile solution to the round bottom flask containing the oxime.[2]
- Attach a reflux condenser and heat the solution to reflux (82 °C) for approximately 60 minutes.[2]
- Upon completion, the product, ω -laurolactam, can be isolated and purified.



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Caption: Beckmann rearrangement of **cyclododecanone** oxime.

Step 3: Ring-Opening Polymerization to Nylon-12

This protocol outlines the final step of synthesizing Nylon-12 through the ring-opening polymerization of ω -lauro lactam. This reaction is typically carried out at high temperatures.^[4]

Materials:

- ω -Lauro lactam (from Step 2)
- Polymerization reactor
- High-temperature heat source

Procedure:

- Place the purified ω -lauro lactam monomer into a suitable polymerization reactor.
- Heat the reactor to a temperature range of 260–300 °C.^[4]
- The ring-opening polymerization of lauro lactam proceeds, and unlike the polymerization of caprolactam, it is not an equilibrium reaction, leading to a nearly quantitative yield of Nylon-

12.[5]

- The process generally involves a prepolymerization step under pressure to facilitate the ring-opening reaction, followed by pressure release and polycondensation at atmospheric or reduced pressure to achieve a high molecular weight polymer.[6]
- Once the desired degree of polymerization is achieved, the molten Nylon-12 can be extruded and processed.

The resulting Nylon-12 is a versatile thermoplastic with excellent mechanical properties, low moisture absorption, and good chemical and thermal resistance.[7]

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